

Application Notes and Protocols: (1-Bromoethyl)benzene in Organic Synthesis

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Compound of Interest

Compound Name: (1-Bromoethyl)benzene

Cat. No.: B1216412

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Introduction

(1-Bromoethyl)benzene, also known as α -bromoethylbenzene, is a versatile organobromine compound widely utilized as a key intermediate in organic synthesis.^[1] Its structure, featuring a reactive benzylic bromide, makes it an excellent substrate for a variety of transformations, including nucleophilic substitutions, organometallic reagent formation, and polymerization initiation.^[2] This document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development, highlighting its utility in constructing complex molecular architectures for pharmaceuticals, agrochemicals, and fine chemicals.^{[1][3]}

Physicochemical and Safety Data

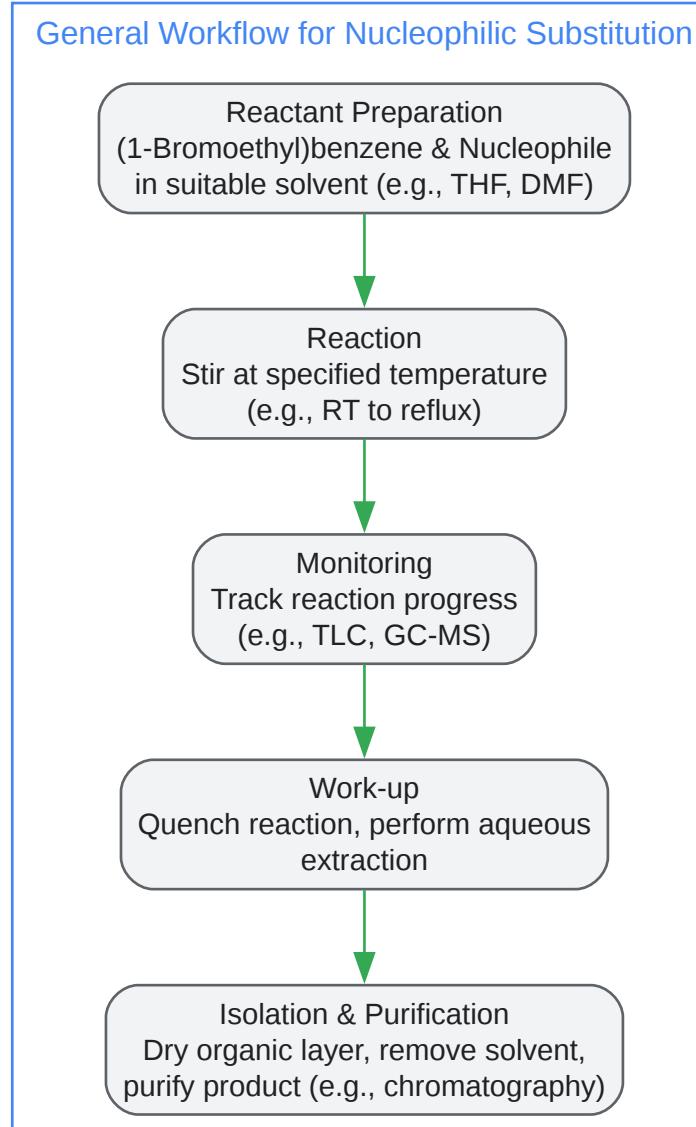
A summary of the key physical, chemical, and safety properties of **(1-Bromoethyl)benzene** is presented below.^{[4][5][6]}

Property	Value
Molecular Formula	C ₈ H ₉ Br
Molecular Weight	185.06 g/mol
Appearance	Colorless to pale yellow liquid[1]
Boiling Point	94 °C at 16 mmHg[4]
Melting Point	-65 °C[4][5]
Density	1.356 g/mL at 25 °C[4]
Refractive Index	n _{20/D} 1.56 (lit.)
Solubility	Soluble in alcohol, ether, and benzene. Decomposes in hot water.[4][6]
CAS Number	585-71-7[7]
GHS Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

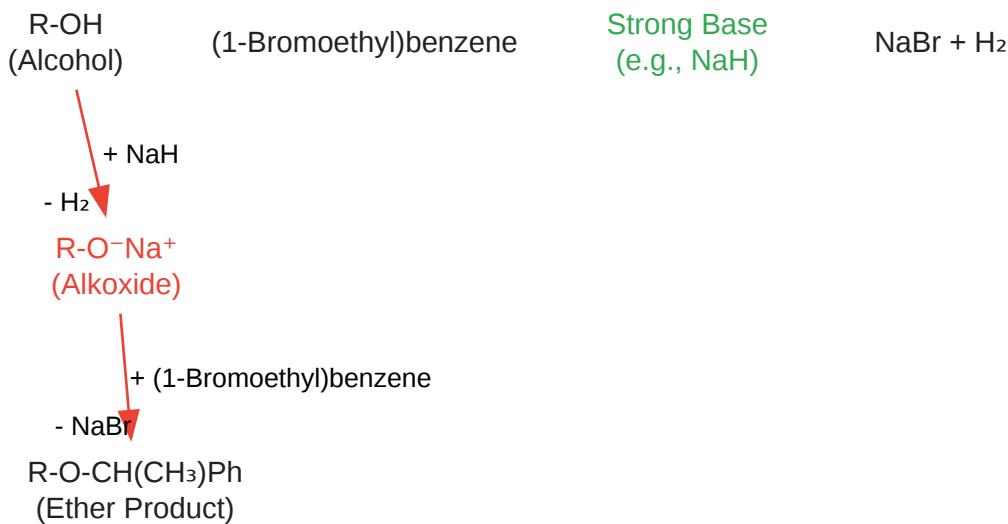
Key Applications & Experimental Protocols

Nucleophilic Substitution Reactions

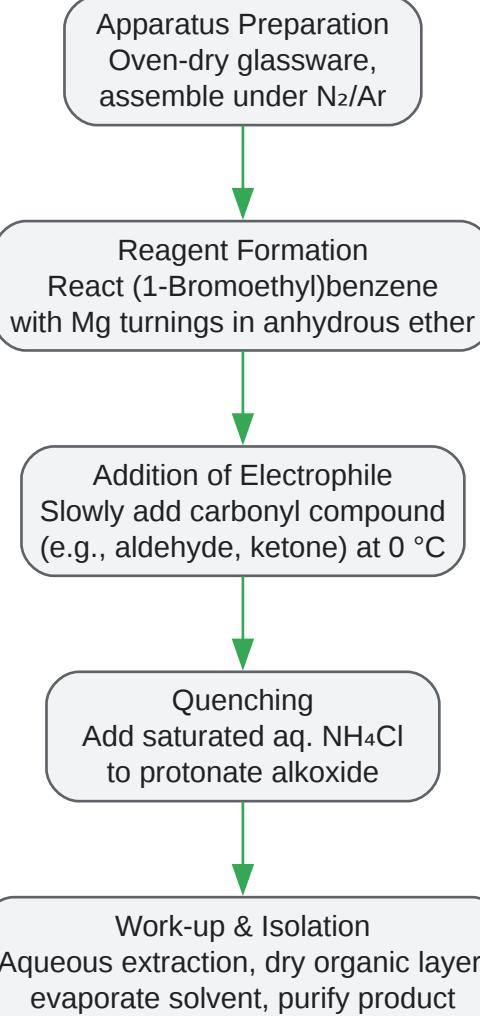
The benzylic position of **(1-Bromoethyl)benzene** is highly susceptible to nucleophilic attack, proceeding readily through both S_n1 and S_n2 mechanisms depending on the nucleophile and reaction conditions.[8][9] This reactivity is fundamental to its role as a building block, allowing for the introduction of a wide range of functional groups.



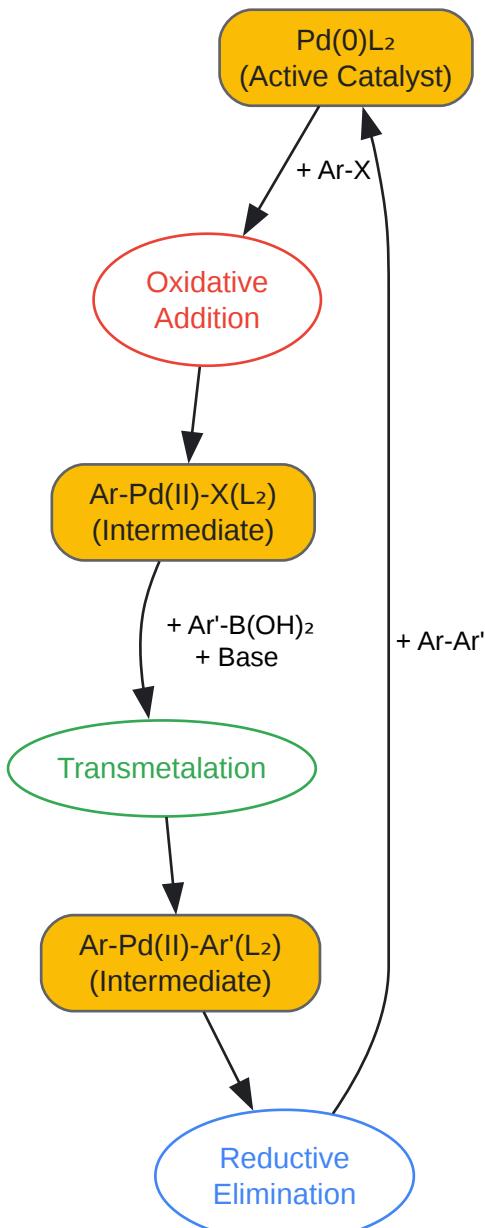
Williamson Ether Synthesis Scheme



Workflow for Grignard Reaction



Simplified Suzuki-Miyaura Catalytic Cycle

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